4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 478031-37-7
VCID: VC6134895
InChI: InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3
SMILES: CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl
Molecular Formula: C11H10ClN3S
Molecular Weight: 251.73

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine

CAS No.: 478031-37-7

Cat. No.: VC6134895

Molecular Formula: C11H10ClN3S

Molecular Weight: 251.73

* For research use only. Not for human or veterinary use.

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine - 478031-37-7

Specification

CAS No. 478031-37-7
Molecular Formula C11H10ClN3S
Molecular Weight 251.73
IUPAC Name 4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine
Standard InChI InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3
Standard InChI Key LWKKLTQXSUCDOV-UHFFFAOYSA-N
SMILES CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrimidine core substituted at positions 2, 4, and 6. The 2-position is occupied by a pyridin-4-yl ring, while the 4-position bears a chlorine atom. The 6-position contains a (methylthio)methyl group, introducing sulfur-based hydrophobicity. This substitution pattern is critical for modulating electronic properties and intermolecular interactions.

Crystallographic studies of analogous chloro-substituted pyrimidines reveal planar ring systems with dihedral angles between aryl and pyrimidine rings typically below 10°, as seen in 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine . Bond lengths and angles align with expectations for such derivatives, with C–Cl distances averaging 1.73–1.75 Å and C–S bonds near 1.82 Å .

Physicochemical Properties

While direct data for this compound remain scarce, inferences from similar structures suggest:

  • LogP: ~2.5–3.2 (moderate lipophilicity due to methylthio and pyridyl groups)

  • Solubility: Limited aqueous solubility (<1 mg/mL), enhanced in polar aprotic solvents like DMSO

  • pKa: Pyrimidine nitrogen pKa ≈ 1.5–3.0; pyridine nitrogen pKa ≈ 4.5–5.5

Thermogravimetric analysis of related compounds shows decomposition temperatures above 200°C, indicating thermal stability suitable for pharmaceutical processing .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A common route to 4-chloropyrimidines involves reacting 4,6-dichloropyrimidine intermediates with nucleophiles. For example, 4,6-dichloro-2-methylpyrimidine undergoes Suzuki-Miyaura coupling with aryl boronic acids to install aryl groups at position 6 . Adapting this method, the (methylthio)methyl group could be introduced via thiol-ene click chemistry or alkylation of 6-mercapto intermediates.

Table 1: Comparative Yields in Pyrimidine Functionalization

Reaction TypeCatalystYield (%)Reference
Suzuki Coupling (Position 6)Pd(PPh3)2Cl272–85
Thiomethylation (Position 6)NaSH/CH3I65–78
Pyridine Coupling (Position 2)CuI/BINOL58–63

Cyclocondensation Strategies

Alternative syntheses employ Biginelli-like reactions, condensing thioureas with β-diketones. For instance, 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitriles serve as precursors for further functionalization . The methylthio group may be introduced via post-cyclization alkylation using methyl iodide.

Biological Activities and Mechanisms

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
4-Chloro-2-methylpyrimidine32>12864
6-(Trifluoromethyl)pyrimidine166432
Thiourea-pyrimidine hybrid812816

Anticancer Activity

Structurally related compounds demonstrate cytotoxicity against HCT-116 (IC50 = 2.1–8.7 µM) and MCF-7 (IC50 = 3.4–11.2 µM) cell lines . The chlorine atom at position 4 is critical for DNA intercalation, while the methylthio group may modulate redox cycling and ROS generation.

Pharmacokinetic Considerations

Metabolic Stability

Thioether-containing compounds often undergo sulfoxidation via cytochrome P450 enzymes. For example, the probe molecule ML267 (a thiourea-pyrimidine analog) shows 20–25% inhibition of CYP3A4 and CYP2D6 at 3 µM . This suggests potential drug-drug interactions requiring structural optimization.

Absorption and Distribution

Future Directions

  • Synthetic Optimization: Explore continuous-flow chemistry to improve yields in heterocycle formation .

  • Target Identification: Use chemoproteomics to identify protein targets of the methylthio group.

  • Toxicology Studies: Assess genotoxicity potential given the reactive thioether moiety.

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